
1-Acetylaziridine-2,2-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetylaziridine-2,2-dicarboxamide is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetylaziridine-2,2-dicarboxamide can be synthesized through several methods. One common approach involves the reaction of aziridine with acetic anhydride in the presence of a base such as potassium carbonate. The reaction typically occurs at low temperatures to prevent the decomposition of the aziridine ring .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the final product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Acetylaziridine-2,2-dicarboxamide undergoes various chemical reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions. The high strain energy of the aziridine ring makes it highly reactive towards nucleophiles .
Common Reagents and Conditions:
Nucleophilic Ring-Opening: This reaction typically involves nucleophiles such as amines, alcohols, and thiols.
Major Products: The major products formed from these reactions include ring-opened derivatives, oxidized compounds, and substituted aziridines, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
1-Acetylaziridine-2,2-dicarboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-acetylaziridine-2,2-dicarboxamide primarily involves the nucleophilic ring-opening of the aziridine ring. This reaction leads to the formation of reactive intermediates that can interact with various molecular targets, including enzymes and proteins. The high reactivity of the aziridine ring towards nucleophiles is a key factor in its biological activity .
Comparison with Similar Compounds
Aziridine-2-carboxamide: Known for its anticancer activity and low toxicity.
Aziridine-2-carboxylate: Used as a precursor for the synthesis of amino acid derivatives.
Aziridine-1-carbaldehyde oxime: Studied for its chemical and biological properties.
Uniqueness: Its ability to undergo diverse chemical reactions and form a wide range of derivatives makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H9N3O3 |
|---|---|
Molecular Weight |
171.15 g/mol |
IUPAC Name |
1-acetylaziridine-2,2-dicarboxamide |
InChI |
InChI=1S/C6H9N3O3/c1-3(10)9-2-6(9,4(7)11)5(8)12/h2H2,1H3,(H2,7,11)(H2,8,12) |
InChI Key |
BYVHMTZCIUJPID-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC1(C(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine](/img/structure/B11913389.png)
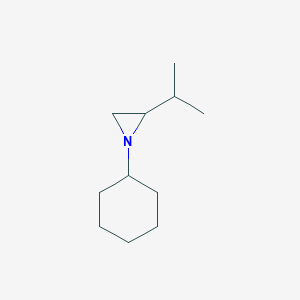

![7-Chloro-3-methylene-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B11913411.png)
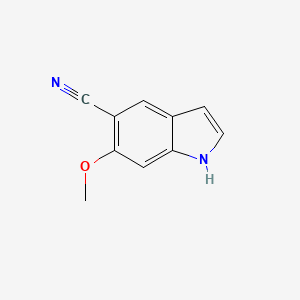
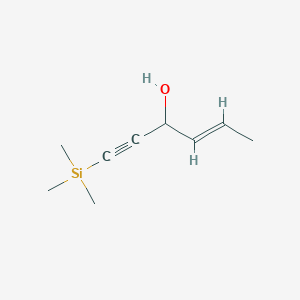

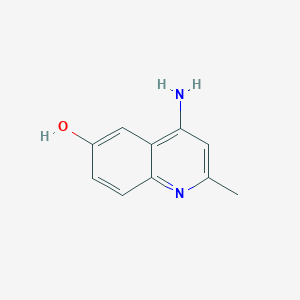

![[1,3]Dioxolo[4,5-g]quinoxaline](/img/structure/B11913454.png)
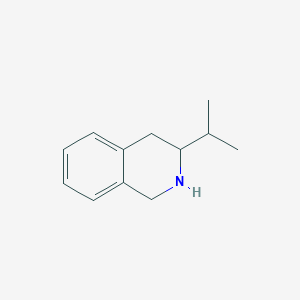
![4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine](/img/structure/B11913474.png)

![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11913488.png)
